molecular formula C12H15BN2O4 B1441757 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid CAS No. 1425334-89-9

1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid

Cat. No. B1441757
M. Wt: 262.07 g/mol
InChI Key: UFYPGJMHBDEHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-8(13(17)18)10-9(15)5-4-6-14-10/h4-7,17-18H,1-3H3 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is an off-white solid . The compound’s linear formula is C12H15BN2O4 .

Scientific Research Applications

Synthesis Applications

  • Suzuki–Miyaura Cross-Coupling : This compound has been used in the Suzuki–Miyaura cross-coupling process to synthesize new 3-hetaryl-1H-pyrroles, showing its utility in creating heterocyclic compounds with potential applications in pharmaceuticals and materials science (Matyugina et al., 2020).

  • Divergent Synthesis : Research demonstrates its use in divergent synthesis pathways, providing various pyrrole and pyridazine derivatives under different solvent and temperature conditions, which highlights its versatility in organic synthesis (Rossi et al., 2007).

  • Pd-Complex Catalyzed Reactions : This compound is used in palladium-complex catalyzed Suzuki cross-coupling reactions, particularly in the synthesis of benzaldehyde derivatives, further emphasizing its role in complex organic syntheses (Wang et al., 2014).

  • Generation and Trapping of Reactive Intermediates : It's employed in the generation of reactive 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole intermediates, which are trapped in reactions with various substrates. This showcases its potential in studying reaction mechanisms and synthesizing novel organic compounds (Liu et al., 1999).

  • Synthesis of Pharmaceutical Intermediates : It plays a crucial role in synthesizing key pharmaceutical intermediates, such as 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, indicating its importance in drug development processes (Wang et al., 2006).

Chemical Synthesis and Structural Analysis

  • N-tert-Butoxycarbonyl Pyrrole Synthesis : This compound is used in the synthesis of N-tert-butoxycarbonyl pyrrole, a versatile intermediate in organic synthesis, indicating its role in synthesizing pyrrole derivatives (Pearson & Ramamoorthy, 2001).

  • Crystal Structure Analysis : Its derivatives, such as N-tert-butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, have been studied for their crystal structures, contributing to our understanding of molecular conformations and interactions (Rajalakshmi et al., 2013).

  • Highly Regioselective Synthesis : It's instrumental in highly regioselective syntheses of 3,4-disubstituted 1H-pyrroles, crucial for developing specific and targeted organic compounds (Liu et al., 2000).

  • Organometallic Compound Reactions : Utilized in the reaction of di-tert-butyl dicarbonate with α-trialkylstannyl derivatives of pyridine, quinoline, and isoquinoline, this compound aids in introducing tert-butoxycarbonyl groups, essential in medicinal chemistry (Yamamoto et al., 1995).

  • Synthesis of Fluorinated Pyrrolopyridines and Pyrimidines : It's key in synthesizing fluorinated pyrrolo[2,3-b]pyridines, highlighting its application in developing novel enzyme inhibitors (Iaroshenko et al., 2009).

Safety And Hazards

The compound’s Material Safety Data Sheet (MSDS) is available for further safety and hazard information .

properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-9(13(17)18)8-5-4-6-14-10(8)15/h4-7,17-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYPGJMHBDEHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=C1C=CC=N2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
Reactant of Route 2
Reactant of Route 2
1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
Reactant of Route 3
Reactant of Route 3
1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
Reactant of Route 4
1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
Reactant of Route 5
1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
Reactant of Route 6
Reactant of Route 6
1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.